molecular formula C6H6ClN3O2 B3267768 3,5-Diamino-6-chloropicolinic acid CAS No. 465513-12-6

3,5-Diamino-6-chloropicolinic acid

Cat. No. B3267768
CAS RN: 465513-12-6
M. Wt: 187.58 g/mol
InChI Key: SUSDUMOMNPRDOO-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloropicolinic acid is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.58 . It is also known by other names such as 3,5-diamino-6-chloropyridine-2-carboxylic acid .


Synthesis Analysis

The synthesis of 3,5-Diamino-6-chloropicolinic acid involves a multi-step reaction . The steps include:

  • Reaction with 75% 1N NaOH for 3 hours under heating .


Molecular Structure Analysis

The molecular structure of 3,5-Diamino-6-chloropicolinic acid consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule can be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving 3,5-Diamino-6-chloropicolinic acid are complex and involve multiple steps as mentioned in the synthesis analysis. The compound reacts with various reagents under different conditions to undergo transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Diamino-6-chloropicolinic acid such as its melting point, boiling point, and density are not explicitly mentioned in the search results .

properties

IUPAC Name

3,5-diamino-6-chloropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,8-9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSDUMOMNPRDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)Cl)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247186
Record name 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diamino-6-chloropicolinic acid

CAS RN

465513-12-6
Record name 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465513-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diamino-6-chloro-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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